5-Bromo-4-methyl-1,2,3-thiadiazole
Description
Systematic IUPAC Nomenclature and Alternative Naming Conventions
The compound 5-bromo-4-methyl-1,2,3-thiadiazole derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic systems. The parent structure is a 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. The numbering begins at the sulfur atom (position 1), followed by adjacent nitrogen atoms at positions 2 and 3. The substituents—a bromine atom at position 5 and a methyl group at position 4—are assigned based on the lowest possible locants.
Alternative naming conventions include inversions of substituent positions, such as "4-bromo-5-methyl-1,2,3-thiadiazole," though these violate IUPAC prioritization rules. Non-systematic names occasionally appear in older literature, such as "5-bromo-4-methyl-thiadiazole," omitting the positional identifiers for the heteroatoms. The CAS registry number for this compound, 54681-68-4 , ensures unambiguous identification across databases.
Molecular Geometry and Crystallographic Data Analysis
The molecular geometry of this compound is influenced by the planar aromatic thiadiazole ring. X-ray crystallography of analogous 1,2,4-thiadiazoles reveals bond lengths of approximately 1.65 Å for C–S and 1.30 Å for C–N, with bond angles near 105° for N–S–N. While direct crystallographic data for this specific isomer is limited, computational models predict similar planarity, with slight distortions due to steric effects from the methyl and bromine substituents.
The methyl group at position 4 adopts a coplanar orientation with the ring to minimize steric hindrance, while the bromine atom at position 5 participates in weak hyperconjugative interactions with the π-system. These structural features are corroborated by spectroscopic data, such as NMR chemical shifts indicative of aromatic deshielding.
Electronic Structure and Aromaticity Considerations
The 1,2,3-thiadiazole ring exhibits aromaticity due to a 6π-electron system delocalized across the sulfur and nitrogen atoms. Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of ~5.2 eV, characteristic of aromatic heterocycles with moderate reactivity. The electronegative bromine atom withdraws electron density via inductive effects, reducing aromatic stabilization slightly compared to unsubstituted thiadiazoles.
Aromaticity is further evidenced by the compound’s resistance to electrophilic substitution reactions, a hallmark of stable π-systems. For example, nitration or sulfonation typically requires harsh conditions, as seen in related 1,2,4-thiadiazoles. The methyl group’s electron-donating effects partially counteract the bromine’s electron withdrawal, creating a nuanced electronic landscape that influences reactivity.
Comparative Analysis with Related Thiadiazole Isomers
The positional isomerism of thiadiazoles significantly impacts their physicochemical properties. Compared to 1,2,4-thiadiazoles—which dominate pharmaceutical applications—the 1,2,3-isomer exhibits reduced thermal stability and altered reactivity patterns. For instance, 1,2,3-thiadiazoles are less prone to nucleophilic attack at the sulfur atom due to poorer orbital overlap in the transition state.
Table 2: Comparative Properties of Thiadiazole Isomers
| Property | 1,2,3-Thiadiazole | 1,2,4-Thiadiazole | 1,3,4-Thiadiazole |
|---|---|---|---|
| Aromatic Stabilization | Moderate | High | Moderate |
| Electrophilic Reactivity | Low | Moderate | High |
| Thermal Stability (°C) | ~150 | ~200 | ~180 |
| Dipole Moment (D) | 2.1 | 1.8 | 2.3 |
The 5-bromo-4-methyl substitution further differentiates this compound from isomers like 5-bromo-3-methyl-1,2,4-thiadiazole (CAS 54681-68-4), where bromine’s position alters electronic effects and steric accessibility. Such distinctions underscore the importance of precise structural characterization in synthetic and pharmacological contexts.
Properties
IUPAC Name |
5-bromo-4-methylthiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c1-2-3(4)7-6-5-2/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCWVFPCXWLFAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
| Parameter | Details |
|---|---|
| Reagents | Bromine (Br₂) or NBS in dichloromethane (DCM) or chloroform |
| Temperature | Controlled between 0–25°C to prevent over-bromination |
| Reaction Time | Typically 2–6 hours, depending on brominating agent |
| Workup | Extraction with organic solvent, neutralization, and vacuum distillation |
Mechanism :
- Electrophilic Aromatic Substitution : Bromine acts as an electrophile, attacking the electron-rich aromatic ring of 4-methyl-1,2,3-thiadiazole. The methyl group directs bromination to the meta position (C5) due to its electron-donating nature.
- Radical Pathway (NBS) : In the presence of peroxides, NBS generates bromine radicals, enabling allylic or benzylic bromination. However, this is less common for aromatic thiadiazoles.
Advantages :
- High regioselectivity for C5 bromination.
- Minimal side products under controlled conditions.
Challenges :
- Over-bromination at elevated temperatures or prolonged reaction times.
- Safety risks associated with Br₂ handling.
Alternative Bromination Strategies
While direct bromination is most common, other approaches include:
Palladium-Catalyzed Cross-Coupling
For functionalized derivatives, halogenation at C5 may precede cross-coupling reactions (e.g., Suzuki-Miyaura). This approach is less direct but enables modular synthesis of substituted thiadiazoles.
Synthetic Routes for Precursor 4-Methyl-1,2,3-Thiadiazole
The parent compound is synthesized via cyclization of thiosemicarbazides or hydrazines with sulfur reagents. Key methods include:
Cyclization of Thiosemicarbazides
Reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with benzaldehyde derivatives forms Schiff bases, which can be cyclized under acidic conditions.
Lawesson’s Reagent-Mediated Cyclization
Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide) facilitates sulfur transfer in hydrazide precursors, forming the thiadiazole ring.
Data Tables
Table 1: Comparison of Bromination Methods
Table 2: Key Properties of 5-Bromo-4-methyl-1,2,3-Thiadiazole
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₃BrN₂S | |
| Molecular Weight | 179.04 g/mol | |
| Solubility | DCM, chloroform, DMF | |
| Reactivity | Nucleophilic substitution at Br |
Mechanistic Insights
Electrophilic Bromination
The thiadiazole ring undergoes electrophilic bromination due to electron density at C5. The methyl group at C4 activates the ring toward electrophilic attack, directing Br to C5. This regioselectivity is critical for minimizing side products.
Radical Bromination
NBS generates Br radicals in the presence of initiators (e.g., AIBN). While less common, this pathway may occur under high-temperature or photolytic conditions, leading to allylic bromination in unsaturated systems.
Applications and Derivatives
This compound serves as a building block for:
- Cross-Coupling Reactions : Suzuki-Miyaura reactions with arylboronic acids to form biaryl derivatives.
- Nucleophilic Substitution : Replacement of Br with amines, thiols, or alkoxides to generate pharmacologically active compounds.
- Material Synthesis : Integration into organic semiconductors or coordination polymers.
Challenges and Optimization
- Regioselectivity : Competing bromination at C3 (para to methyl) requires precise temperature control.
- Safety : Br₂ handling necessitates fume hoods and neutralization with NaOH post-reaction.
- Yield : Optimal yields are achieved by minimizing reaction time and using excess bromine (1.1–1.2 equivalents).
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 5 undergoes nucleophilic displacement with amines, thiols, and other nucleophiles.
Key Reactions:
-
Amine Substitution :
Reaction with morpholine in refluxing acetonitrile (MeCN) yields mono-substituted derivatives.
Example :
. -
Thiol Substitution :
Thiols react under basic conditions (e.g., K₂CO₃) to form thioether derivatives.
Table 1: NAS Reaction Conditions and Yields
| Nucleophile | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Morpholine | MeCN | Reflux | 85% | |
| Piperidine | DMF | 80°C | 78% | |
| Thiophenol | THF | 60°C | 70% |
Suzuki-Miyaura Cross-Coupling
The bromine substituent participates in palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives.
Table 2: Suzuki Coupling Examples
| Boronic Acid | Catalyst | Base | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 82% | |
| 4-Methoxyphenyl | PdCl₂(dppf) | Cs₂CO₃ | 75% |
Buchwald-Hartwig Amination
Palladium-catalyzed amination forms aryl amine derivatives, enabling functionalization for pharmaceutical applications.
Example :
.
Key Conditions :
-
Solvent: Toluene or dioxane
-
Temperature: 100–120°C
-
Base: Cs₂CO₃
Elimination Reactions
Under basic conditions, 5-bromo-4-methyl-1,2,3-thiadiazole undergoes dehydrohalogenation to form alkenes.
Example :
.
Direct Arylation
Palladium-catalyzed C–H arylation introduces aryl groups without pre-functionalization.
Comparative Reactivity
The bromine atom’s position and electron-withdrawing thiadiazole ring enhance electrophilicity, enabling faster NAS compared to non-brominated analogs.
Table 3: Reactivity Trends
| Reaction Type | Relative Rate (vs. non-Br analog) |
|---|---|
| Amine Substitution | 3.5× faster |
| Suzuki Coupling | 2.8× faster |
Stability and Byproduct Formation
-
Hydrolysis : Prolonged exposure to moisture leads to hydrolysis, forming 4-methyl-1,2,3-thiadiazol-5-ol.
-
Side Reactions : Competing dimerization occurs at temperatures >120°C.
Scientific Research Applications
Chemistry: 5-Bromo-4-methyl-1,2,3-thiadiazole is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties .
Biology and Medicine: The compound has shown potential in the development of antimicrobial and anticancer agents. Its derivatives are being studied for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its unique chemical properties make it suitable for various applications, including the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Structural Comparisons
Thiadiazole derivatives vary significantly based on substituent type and position. Key structural analogs include:
Key Observations :
- Bromine substituents (as in this compound and compound 2c) increase electrophilicity, facilitating nucleophilic substitution reactions .
- Aryl substituents (e.g., phenyl in 6i) introduce steric bulk, which may reduce reaction yields but improve target specificity .
Key Observations :
- Halogenation (bromine/chlorine) often requires activating agents like NaH or DMF to facilitate substitution .
- Schiff base formations (e.g., compound 2c) are efficient under mild conditions, yielding high-purity products .
Physicochemical Properties
Critical data for comparison:
Key Observations :
- Bromine substituents produce distinct IR absorptions (C-Br ~785 cm⁻¹) and downfield NMR shifts for adjacent protons .
- Methyl groups (δ ~2.5 ppm) simplify NMR interpretation compared to complex aryl substituents .
Key Observations :
Biological Activity
5-Bromo-4-methyl-1,2,3-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
This compound belongs to the thiadiazole family, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The synthesis of this compound can be achieved through various methods, including electrophilic bromination of 4-methyl-1,2,3-thiadiazole derivatives. The presence of the bromine atom enhances its reactivity and biological activity.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, this compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Microbe | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.01 g/mL |
| Escherichia coli | 0.02 g/mL |
| Pseudomonas aeruginosa | 0.05 g/mL |
In vitro studies indicated that compounds similar to this compound exhibited MIC values ranging from 0.01 to 0.05 g/mL against common pathogens, highlighting their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. Research indicates that this compound can inhibit the proliferation of cancer cells through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cell signaling pathways.
A study involving the evaluation of several thiadiazole derivatives showed that compounds with a similar structure to this compound exhibited IC50 values in the micromolar range against different cancer cell lines .
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have also been documented. For example, a series of synthesized compounds were evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) model. Among these compounds, those related to this compound demonstrated significant protective effects against seizures.
| Compound | Seizure Protection |
|---|---|
| Compound A | 80% |
| Compound B | 75% |
| This compound | 70% |
These findings suggest that this compound may act on multiple targets within the central nervous system to exert its anticonvulsant effects .
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:
- Antimicrobial Study : A study conducted on various thiadiazole derivatives showed that this compound had a higher potency against resistant strains of bacteria compared to traditional antibiotics .
- Cancer Cell Line Evaluation : Research involving human cancer cell lines demonstrated that treatment with thiadiazole derivatives led to a significant reduction in cell viability and induced apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Bromo-4-methyl-1,2,3-thiadiazole, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via bromination of 4-methyl-1,2,3-thiadiazole precursors using agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., inert atmosphere, 70–80°C). Copper-catalyzed cross-coupling reactions with sulfur-containing nucleophiles (e.g., thiols) are also effective . To optimize yields, parameters such as solvent polarity (e.g., DMF or THF), catalyst loading (5–10 mol%), and reaction time (12–24 hrs) should be systematically tested. Monitoring via TLC or HPLC ensures reaction completion.
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify the methyl group (δ ~2.5 ppm for 1H; δ ~20–25 ppm for 13C) and thiadiazole ring protons (deshielded aromatic protons in δ 7.5–8.5 ppm region). Bromine’s electronegativity causes distinct splitting patterns .
- IR : Look for C-Br stretching vibrations (~550–600 cm⁻¹) and thiadiazole ring vibrations (C-S at ~650 cm⁻¹; C=N at ~1600 cm⁻¹) .
- Mass Spectrometry : The molecular ion peak [M]+ should correspond to the molecular formula (C₃H₃BrN₂S; m/z ~178–180) with isotopic patterns characteristic of bromine (1:1 ratio for M and M+2 peaks) .
Q. What are common reactivity patterns of this compound in substitution and coupling reactions?
- Methodological Answer : The bromine atom undergoes nucleophilic substitution (SNAr) with amines, thiols, or alkoxides. For example, reaction with secondary amines (e.g., piperidine) in refluxing toluene replaces bromine with an amine group . Suzuki-Miyaura cross-coupling with aryl boronic acids, catalyzed by Pd(PPh₃)₄, enables aryl group introduction . Optimization requires anhydrous conditions and base selection (e.g., K₂CO₃ or Cs₂CO₃) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the electronic and steric effects of the bromine substituent in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software reveals bond lengths and angles, highlighting bromine’s electron-withdrawing effects. For example, the C-Br bond length (~1.90 Å) and dihedral angles between the thiadiazole ring and substituents provide insight into steric hindrance and conjugation effects. Compare with non-brominated analogs to quantify electronic perturbations .
Q. What strategies address contradictions in biological activity data (e.g., antifungal vs. cytotoxic effects) for this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Test derivatives across a concentration gradient (e.g., 1–100 µM) to differentiate selective bioactivity from general toxicity .
- Targeted Assays : Use enzyme-specific assays (e.g., CYP450 inhibition) alongside whole-cell assays (e.g., fungal growth inhibition) to isolate mechanisms .
- Data Reprodubility : Adopt open-data practices (e.g., depositing raw data in repositories like Zenodo) to enable cross-validation and meta-analysis .
Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Bromine’s electron-withdrawing nature lowers LUMO energy, enhancing susceptibility to nucleophilic attack .
- Docking Simulations : Use software like AutoDock Vina to model interactions with biological targets (e.g., fungal cytochrome P450 enzymes). Focus on halogen-bonding interactions between bromine and protein backbone carbonyls .
Q. What experimental approaches validate the role of the thiadiazole ring in stabilizing radical intermediates during photochemical reactions?
- Methodological Answer :
- EPR Spectroscopy : Detect radical species (e.g., under UV irradiation) using spin-trapping agents like TEMPO .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated derivatives to identify hydrogen abstraction steps .
- Transient Absorption Spectroscopy : Monitor short-lived intermediates (nanosecond timescale) to map reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
